An In-depth Technical Guide to Pyrimidine-5-carbaldehyde
An In-depth Technical Guide to Pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Pyrimidine-5-carbaldehyde. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.
Physicochemical Properties
Pyrimidine-5-carbaldehyde is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] It typically appears as a light yellow to yellow solid.[1][2]
Table 1: Physicochemical Data of Pyrimidine-5-carbaldehyde
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O | [3] |
| Molecular Weight | 108.10 g/mol | [3] |
| Melting Point | 39-43°C | [2][4] |
| Boiling Point | 80-82°C at 4 mmHg | [2][3][4] |
| Density | 1.23 g/cm³ | [3] |
| pKa | 1.15 ± 0.10 (Predicted) | [3] |
| Appearance | Light yellow to yellow solid | [1][2][4] |
| Solubility | Soluble in water | [5] |
| SMILES | O=Cc1cncnc1 | [6] |
| InChI | 1S/C5H4N2O/c8-3-5-1-6-4-7-2-5/h1-4H | |
| InChI Key | FREJAOSUHFGDBW-UHFFFAOYSA-N | [6] |
| CAS Number | 10070-92-5 | [3] |
Spectral Data
Spectral analysis is crucial for the characterization of Pyrimidine-5-carbaldehyde. While specific spectra are often proprietary or found in subscription-based databases, general characteristics can be described.
-
¹H NMR: The proton NMR spectrum of pyrimidine (B1678525) derivatives typically shows peaks for aromatic protons in the range of 6.5 to 9.16 δ.[7] For the parent pyrimidine, characteristic peaks are observed at approximately 9.26, 8.78, and 7.36 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbonyl carbon of the aldehyde group.
-
IR Spectroscopy: The infrared spectrum of pyrimidine derivatives will exhibit characteristic vibration frequencies.[7] Key peaks would include those for C-H aromatic stretching (around 2920-2978 cm⁻¹), C=O stretching of the aldehyde (around 1620-1699 cm⁻¹), and C=N aromatic stretching (around 1525-1575 cm⁻¹).[7]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 108.10).[9] Fragmentation patterns can provide further structural information.[9]
Experimental Protocols
Synthesis of Pyrimidine-5-carbaldehyde
A common laboratory-scale synthesis of Pyrimidine-5-carbaldehyde involves the lithiation of 5-bromopyrimidine (B23866) followed by formylation.[2][3]
Materials:
-
5-bromopyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (2.5 M solution)
-
Ethyl formate (B1220265)
-
1.5 M HCl in THF
-
Chloroform (B151607) (CHCl₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Methanol (B129727) (MeOH)
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-bromopyrimidine (1 g, 6.3 mmol) in 60 mL of anhydrous THF in a flask equipped with a magnetic stirrer.[3]
-
Cool the solution to -78°C using a dry ice/acetone bath.[2][3]
-
Slowly add n-BuLi (2.5 M, 2.6 mL, 6.5 mmol) to the cooled solution. A yellow solution should form.[3]
-
Stir the resulting solution at -78°C for 20 minutes.[3]
-
Add ethyl formate (0.55 mL, 6.7 mmol) dropwise over 5 minutes.[2][3]
-
Continue stirring at -78°C for an additional 20 minutes.[3]
-
Quench the reaction by adding 1.5 M HCl in THF (4.5 mL, 6.7 mmol).[3]
-
Remove the cold bath and allow the reaction mixture to stir for 1 hour at room temperature.[3]
Purification by Flash Column Chromatography:
-
Remove the THF from the reaction mixture under reduced pressure (in vacuo).[3]
-
Add 10 mL of water to the residue.[3]
-
Extract the aqueous mixture with chloroform (2 x 10 mL).[3]
-
Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄).[3]
-
Concentrate the dried organic solution to obtain the crude product.[3]
-
Purify the crude product using flash column chromatography with a mobile phase of 5% methanol in chloroform to yield Pyrimidine-5-carbaldehyde.[3]
Reactivity and Applications
Pyrimidine-5-carbaldehyde is a versatile intermediate in organic synthesis and medicinal chemistry.[4] The pyrimidine ring and the aldehyde functional group provide multiple sites for chemical modification.
-
Organic Synthesis: It serves as a fundamental building block for creating more complex pyrimidine compounds.[4] The aldehyde group can undergo nucleophilic addition, amination, and other reactions to introduce diverse functional groups.[4] For instance, it is used in the preparation of (S)- and (R)-pyrimidyl alkanol.[3][10]
-
Medicinal Chemistry: The pyrimidine scaffold is a "privileged pharmacophore" found in numerous biologically active compounds, including components of nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[11] Pyrimidine-5-carbaldehyde is a key intermediate for synthesizing various pyrimidine-based drugs with potential antibacterial, antiviral, and antitumor activities.[4][12] Derivatives of pyrimidine have shown a wide range of pharmacological properties, including anti-inflammatory, antimalarial, and cardiovascular effects.[12][13]
Safety and Handling
Pyrimidine-5-carbaldehyde is classified as an irritant.[4] It may cause irritation to the skin, eyes, and respiratory system.[4][5] Therefore, appropriate safety precautions should be taken during its handling, storage, and use.[4]
Table 2: Hazard and Safety Information
| Category | Information | Reference |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |
| Storage | Keep in a dark place, under an inert atmosphere, and in a freezer below -20°C. | [3] |
It is essential to consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrimidine-5-carboxaldehyde CAS#: 10070-92-5 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. Pyrimidine-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Pyrimidine-5-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
